5-amino-3-{(Z)-1-cyano-2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multistep organic reactions. One common method involves the reaction of appropriate substituted hydrazines with α,β-unsaturated nitriles under controlled conditions. The reaction is often catalyzed by transition metals or other catalysts to enhance yield and selectivity . Industrial production methods may involve continuous flow synthesis to ensure scalability and consistency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions include various substituted pyrazoles and related heterocyclic compounds.
Scientific Research Applications
5-AMINO-3-[(1Z)-1-CYANO-2-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-AMINO-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)FURAZAN
- 5-AMINO-1,2,3-TRIAZOLES
Compared to these compounds, 5-AMINO-3-[(1Z)-1-CYANO-2-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H14FN7 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C22H14FN7/c23-17-8-6-14(7-9-17)20-16(13-27-28-20)10-15(11-24)21-19(12-25)22(26)30(29-21)18-4-2-1-3-5-18/h1-10,13H,26H2,(H,27,28)/b15-10+ |
InChI Key |
XIMBJGAKOKVNAR-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=C(NN=C3)C4=CC=C(C=C4)F)/C#N)C#N)N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=C(NN=C3)C4=CC=C(C=C4)F)C#N)C#N)N |
Origin of Product |
United States |
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